Lithium aluminium hydride

Description

Properties

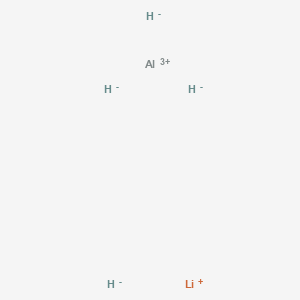

IUPAC Name |

aluminum;lithium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKLPLABXHXMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Li+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiAlH4, AlH4Li | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893441 | |

| Record name | Lithium aluminium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

38.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium aluminum hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |

CAS No. |

16853-85-3 | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium aluminum hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016853853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium aluminium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77UJC875H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes >125 °C | |

| Record name | LITHIUM ALUMINUM HYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Preparation of Lithium Aluminum Hydride (LiAlH₄)

Introduction

Lithium aluminum hydride (LiAlH₄), commonly abbreviated as LAH, is a powerful and versatile reducing agent integral to modern organic synthesis. Since its discovery in 1947 by Finholt, Bond, and Schlesinger, it has become an indispensable tool for the reduction of a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2] Its utility in the pharmaceutical and fine chemical industries is extensive, where it facilitates the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the laboratory-scale synthesis of LiAlH₄, focusing on the prevalent Schlesinger process, including detailed experimental protocols, quantitative data, and safety considerations critical for researchers and drug development professionals.

Core Synthesis Methodologies

While several methods for preparing LiAlH₄ exist, the Schlesinger process remains the most common and practical approach for laboratory-scale synthesis. For context, the primary industrial method is also briefly described.

The Schlesinger Process (Lab-Scale)

The foundational method for preparing LiAlH₄ involves the reaction of lithium hydride (LiH) with an aluminum halide, typically aluminum chloride (AlCl₃), in an anhydrous ether solvent.[1][5][6] The reaction proceeds via a salt metathesis mechanism where the hydride ions from LiH displace the chloride ions on AlCl₃.

The overall balanced chemical equation is: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl [1][5]

The insoluble lithium chloride (LiCl) byproduct is conveniently removed by filtration, leaving the LiAlH₄ in the ethereal solution.[2]

Industrial Synthesis

The large-scale industrial production of LiAlH₄ is typically a two-step process designed for efficiency and cost-effectiveness.

-

Formation of Sodium Aluminum Hydride: Elemental sodium, aluminum, and hydrogen gas are reacted under high temperature and pressure to produce sodium aluminum hydride (NaAlH₄).[5] Na + Al + 2 H₂ → NaAlH₄ [1][5]

-

Salt Metathesis: The resulting NaAlH₄ is then reacted with lithium chloride (LiCl) in an ether-based solvent. The desired LiAlH₄ is formed along with sodium chloride (NaCl).[1][5] NaAlH₄ + LiCl → LiAlH₄ + NaCl [1][5]

This method produces LiAlH₄ in high yield, with the NaCl byproduct being filtered off.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the lab-scale synthesis and properties of LiAlH₄.

Table 1: Reactant and Product Properties (Schlesinger Process)

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) |

| Lithium Hydride | LiH | 7.95 | Off-white solid | 0.78 |

| Aluminum Chloride | AlCl₃ | 133.34 | White/pale yellow solid | 2.48 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | White to gray powder[1][5] | 0.917[1] |

| Lithium Chloride | LiCl | 42.39 | White crystalline solid | 2.068 |

Table 2: Solubility and Physical Properties of LiAlH₄

| Property | Value | Notes |

| Melting Point | 150 °C (decomposes)[1] | Decomposes into Li₃AlH₆, Al, and H₂.[5] |

| Solubility in Diethyl Ether | 39.5 g / 100 mL | Common solvent for synthesis and use.[1] |

| Solubility in THF | 112.33 g / L | THF is often the preferred solvent due to better stability.[1][2] |

| Appearance | White crystalline solid (pure) | Commercial grades are often gray due to trace aluminum metal contamination.[5] |

Detailed Experimental Protocol: Schlesinger Process

This protocol details the laboratory synthesis of LiAlH₄ from lithium hydride and aluminum chloride. Extreme caution must be exercised throughout this procedure due to the pyrophoric and water-reactive nature of the reagents and product. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

-

Lithium hydride (LiH), coarse powder

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Inert gas supply (Nitrogen or Argon)

Apparatus:

-

Three-necked round-bottom flask, oven-dried

-

Mechanical stirrer

-

Reflux condenser with a gas outlet bubbler

-

Dropping funnel (pressure-equalizing)

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere handling

-

Filtration apparatus (e.g., Schlenk filter or cannula filtration setup)

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried to remove any traces of moisture. Flame-dry the apparatus under a vacuum and backfill with inert gas.

-

Reagent Preparation:

-

In the reaction flask, place a suspension of finely ground lithium hydride (4.1 moles) in anhydrous diethyl ether (250 mL).[7]

-

Separately, prepare a solution of anhydrous aluminum chloride (1 mole) in anhydrous diethyl ether (750 mL). This dissolution is exothermic and should be done with cooling.[7]

-

-

Reaction Execution:

-

Begin vigorous stirring of the LiH suspension in the reaction flask.

-

Slowly add the AlCl₃ solution from the dropping funnel to the LiH suspension over a period of 1-2 hours.[7] The reaction is exothermic; maintain a gentle reflux by controlling the addition rate and, if necessary, using an external cooling bath.

-

After the addition is complete, gently heat the mixture to reflux and maintain it for several hours to ensure the reaction goes to completion.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The solid precipitate consists of the LiCl byproduct and any unreacted LiH.[7]

-

Under an inert atmosphere, separate the ethereal solution of LiAlH₄ from the solid byproducts. This can be achieved by allowing the solids to settle and carefully decanting the supernatant liquid via cannula transfer or by filtration through a Schlenk filter fitted with a glass wool plug.[7]

-

The resulting clear to slightly gray solution is the LiAlH₄ product dissolved in ether. The concentration can be determined by titration.

-

-

Isolation of Solid LiAlH₄ (Optional):

-

To obtain solid LiAlH₄, the solvent can be carefully removed under reduced pressure. Caution: Solid, solvent-free LiAlH₄ is pyrophoric and highly reactive.

-

For higher purity, the crude material can be recrystallized from the reaction solvent or purified on a larger scale using a Soxhlet extractor.[1][5]

-

Mandatory Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the Schlesinger process for LiAlH₄ synthesis.

Caption: Reaction pathway for the Schlesinger synthesis of LiAlH₄.

Experimental Workflow

This diagram outlines the key steps in the laboratory preparation and purification of LiAlH₄.

Caption: Step-by-step workflow for the laboratory synthesis of LiAlH₄.

Safety and Handling

Handling LiAlH₄ requires strict adherence to safety protocols due to its significant hazards.

-

Reactivity with Water: LiAlH₄ reacts violently and exothermically with water, including atmospheric moisture, to liberate highly flammable hydrogen gas.[1] The reaction is: LiAlH₄ + 4 H₂O → LiOH + Al(OH)₃ + 4 H₂ .[1] All operations must be conducted in a moisture-free environment.

-

Pyrophoricity: Pure, dry LiAlH₄ powder is pyrophoric and can ignite spontaneously upon contact with air.[5] Commercial materials are often stabilized with mineral oil or are supplied as solutions.[1]

-

Handling: Always handle LiAlH₄ in a well-ventilated fume hood under an inert atmosphere (glovebox or Schlenk line). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Quenching: Unused or excess LiAlH₄ must be quenched carefully. A standard procedure involves cooling the reaction mixture in an ice bath and slowly adding ethyl acetate (B1210297) dropwise, followed by a protic solvent like methanol, and finally water.[2] This multi-step process safely moderates the exothermic reaction.

References

An In-depth Technical Guide to the Industrial Synthesis of Lithium Aluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial synthesis methods for lithium aluminum hydride (LiAlH₄), a powerful reducing agent with significant applications in pharmaceutical and chemical industries. This document details the primary manufacturing processes, presents quantitative data for comparison, outlines experimental protocols, and includes process flow diagrams for enhanced understanding.

Introduction to Industrial Synthesis Methods

The industrial production of lithium aluminum hydride is dominated by two principal methods: the Schlesinger process and a more contemporary approach involving the metathesis of sodium aluminum hydride. The choice of method often depends on factors such as cost of raw materials, energy consumption, and desired product purity.

-

The Schlesinger Process: Developed in 1947, this was the original method for synthesizing LiAlH₄. It involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in an ethereal solvent, typically diethyl ether.[1]

-

Sodium Aluminum Hydride Metathesis: This method has become a common industrial route. It involves the initial high-pressure synthesis of sodium aluminum hydride (NaAlH₄) from sodium, aluminum, and hydrogen gas. Subsequently, a salt exchange (metathesis) reaction with lithium chloride (LiCl) yields lithium aluminum hydride.[1]

Comparative Analysis of Industrial Synthesis Processes

The following tables summarize the key quantitative parameters for the two primary industrial synthesis routes for lithium aluminum hydride, providing a basis for comparison.

Table 1: The Schlesinger Process - Reaction Parameters

| Parameter | Value | Source |

| Reactants | Lithium Hydride (LiH), Aluminum Chloride (AlCl₃) | [1] |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Typically ambient to reflux temperature of the solvent | |

| Pressure | Atmospheric | [2] |

| Reported Yield | 89.0 - 89.3% | [2] |

| Reported Purity | 97.8 - 98.2% | [2] |

Table 2: Sodium Aluminum Hydride Metathesis - Reaction Parameters

| Parameter | Value | Source |

| Reactants | Sodium Aluminum Hydride (NaAlH₄), Lithium Chloride (LiCl) | [1] |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Ambient to reflux temperature of the solvent | [3] |

| Pressure | Atmospheric for metathesis; High pressure for NaAlH₄ synthesis | [1][2] |

| Reported Yield | High yield, up to 98% | [1][3] |

| Reported Purity | Commercial grade typically 95%; can be purified to >99% | [4] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the industrial-scale synthesis of lithium aluminum hydride via the two primary routes.

The Schlesinger Process

Objective: To synthesize lithium aluminum hydride from lithium hydride and aluminum chloride.

Materials:

-

Lithium Hydride (LiH), finely powdered

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, and addition funnel

-

Inert gas supply system

-

Filtration unit (e.g., filter press)

-

Solvent recovery system (e.g., rotary evaporator or distillation unit)

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas to eliminate atmospheric moisture and oxygen.

-

Reactant Charging: A suspension of finely powdered lithium hydride in anhydrous diethyl ether is charged into the reactor.

-

Reaction: A solution of anhydrous aluminum chloride in diethyl ether is added slowly to the stirred suspension of lithium hydride. The reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.

-

Reaction Equation: 4LiH + AlCl₃ → LiAlH₄ + 3LiCl[1]

-

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.

-

Filtration: The reaction mixture, containing dissolved LiAlH₄ and precipitated lithium chloride (LiCl), is filtered to separate the solid LiCl.[1]

-

Product Isolation: The filtrate, a solution of LiAlH₄ in diethyl ether, is concentrated by distilling off the solvent under reduced pressure. The resulting solid LiAlH₄ is then dried.

-

Purification (Optional): For higher purity, the crude LiAlH₄ can be recrystallized from diethyl ether. Large-scale purification can be achieved using a Soxhlet extractor.[1]

Sodium Aluminum Hydride Metathesis

Objective: To synthesize lithium aluminum hydride from sodium aluminum hydride and lithium chloride.

Part 1: Synthesis of Sodium Aluminum Hydride

Materials:

-

Sodium metal (Na)

-

Aluminum powder (Al)

-

High-purity Hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave equipped with a stirrer and heating system

Procedure:

-

Reactor Charging: Sodium metal and aluminum powder are charged into the high-pressure autoclave.

-

Pressurization and Heating: The autoclave is sealed and pressurized with hydrogen gas. The mixture is then heated to a high temperature (e.g., 150-200 °C) and pressure.

-

Reaction Equation: Na + Al + 2H₂ → NaAlH₄[1]

-

-

Reaction Completion: The reaction is allowed to proceed until the uptake of hydrogen ceases.

-

Product Isolation: The autoclave is cooled, and the solid sodium aluminum hydride is safely discharged under an inert atmosphere.

Part 2: Metathesis Reaction

Materials:

-

Sodium Aluminum Hydride (NaAlH₄)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Glass-lined or stainless steel reactor with a mechanical stirrer and reflux condenser

-

Filtration unit

-

Solvent recovery system

Procedure:

-

Reactor Preparation: The reactor is dried and purged with an inert gas.

-

Reactant Charging: A solution or suspension of sodium aluminum hydride in the chosen ethereal solvent is prepared in the reactor.

-

Reaction: Anhydrous lithium chloride is added to the reactor. The mixture is stirred at ambient or elevated temperature to facilitate the metathesis reaction.

-

Reaction Equation: NaAlH₄ + LiCl → LiAlH₄ + NaCl[1]

-

-

Filtration: The precipitated sodium chloride (NaCl) is removed by filtration.

-

Product Isolation: The filtrate, containing the dissolved LiAlH₄, is processed as in the Schlesinger process to isolate the solid product.

Safety Considerations for Industrial Scale Synthesis

The industrial synthesis of lithium aluminum hydride involves significant hazards that must be carefully managed.

-

Pyrophoricity: LiAlH₄ and its intermediates can ignite spontaneously in air, especially in powdered form or in the presence of moisture.[5] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Reactivity with Water: LiAlH₄ reacts violently with water, releasing large volumes of flammable hydrogen gas.[1] Strict exclusion of water from all reactants, solvents, and equipment is critical.

-

Handling Precautions: Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and impervious gloves.[6] Spark-resistant tools should be used for handling solid materials.

-

Fire Suppression: Class D fire extinguishers (for combustible metals) or dry sand should be readily available. Water or carbon dioxide extinguishers must never be used on LiAlH₄ fires.[5]

-

Waste Disposal: LiAlH₄ waste must be handled as hazardous material and quenched carefully by trained personnel in a controlled manner, typically by slow addition to a non-protic, high-boiling point solvent followed by a protic solvent like isopropanol.

Process and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows in the industrial synthesis of lithium aluminum hydride.

Caption: The Schlesinger Process for LiAlH₄ Synthesis.

Caption: Sodium Aluminum Hydride Metathesis Process.

Caption: General Experimental Workflow for LiAlH₄ Synthesis.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. CN1011218B - Method for synthesizing lithium aluminum hydride - Google Patents [patents.google.com]

- 3. US3207570A - Production of this compound - Google Patents [patents.google.com]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. westliberty.edu [westliberty.edu]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Lithium Aluminium Hydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physical and chemical properties of lithium aluminium hydride (LiAlH₄), a powerful reducing agent widely employed in organic synthesis. The information is presented to support research, development, and safety in the handling and application of this versatile reagent.

Physical Properties

This compound is a white crystalline solid, though commercial samples often appear grey due to trace amounts of aluminium metal.[1][2] It is an odorless and hygroscopic compound.[3] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | LiAlH₄ | [1][4] |

| Molar Mass | 37.95 g/mol | [1][4] |

| Appearance | White to grey crystalline powder | [1][2][5] |

| Density | 0.917 g/cm³ | [1][3] |

| Melting Point | 150 °C (decomposes) | [1][4] |

| Crystal Structure | Monoclinic | [1][6] |

| Space Group | P2₁/c | [1][6] |

| Unit Cell Parameters | a = 4.82 Å, b = 7.81 Å, c = 7.92 Å, β = 112° | [1][6] |

Solubility

This compound is highly soluble in ethers, which are the most common solvents for its reactions. It is important to note that LAH reacts violently with protic solvents such as water and alcohols.[1][7]

| Solvent | Solubility ( g/100 mL) |

| Diethyl ether | 39.5 |

| Tetrahydrofuran (THF) | 13 |

| Dimethyl cellosolve | 10 |

| Dibutyl ether | 2 |

| Dioxane | 0.1 |

Data compiled from multiple sources.[5][8]

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity.

| Property | Value |

| Standard Enthalpy of Formation (ΔH°f) | -116.3 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -44.7 kJ/mol |

| Standard Entropy (S°) | 78.7 J/(mol·K) |

| Heat of Fusion (ΔH°fus) | 7.9 kJ/mol |

Data compiled from multiple sources.[6][9]

Chemical Properties

This compound is a potent reducing agent capable of reducing a wide variety of functional groups.[1][2] Its reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to electrophilic centers.[2][10]

Reactivity with Functional Groups

| Functional Group | Product |

| Aldehydes | Primary Alcohols |

| Ketones | Secondary Alcohols |

| Esters | Primary Alcohols |

| Carboxylic Acids | Primary Alcohols |

| Amides | Amines |

| Nitriles | Primary Amines |

| Epoxides | Alcohols |

| Alkyl Halides | Alkanes |

This table summarizes the general reactivity of LAH.[1][2]

Reaction with Water

This compound reacts violently with water and atmospheric moisture in a highly exothermic reaction, producing lithium hydroxide (B78521), aluminium hydroxide, and hydrogen gas.[1][7] This reaction is hazardous and must be strictly avoided during storage and handling.

Reaction Equation: LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂

Thermal Decomposition

This compound is metastable at room temperature and undergoes a three-step decomposition upon heating.[11]

-

Step 1 (150-170 °C): 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂

-

Step 2 (~200 °C): Li₃AlH₆ → 3LiH + Al + ³/₂H₂

-

Step 3 (>400 °C): LiH + Al → LiAl + ½H₂

Experimental Protocols

Synthesis of this compound

Industrial Synthesis: A common industrial method involves the reaction of lithium hydride (LiH) with aluminium chloride (AlCl₃) in diethyl ether.[9]

Reaction: 4LiH + AlCl₃ → LiAlH₄ + 3LiCl

Procedure:

-

A suspension of excess lithium hydride in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of aluminium chloride in anhydrous diethyl ether is slowly added to the stirred suspension.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

-

The byproduct, lithium chloride (LiCl), precipitates from the solution and is removed by filtration.

-

The ethereal solution of this compound can be used directly or the solvent can be evaporated to obtain solid LAH.

Determination of Crystal Structure by Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure and phase purity of a this compound sample.

Methodology:

-

Sample Preparation (in a glovebox): Due to its high reactivity with air and moisture, the LAH sample must be prepared in an inert atmosphere (e.g., argon-filled glovebox). A small amount of the finely ground powder is loaded into a specialized air-sensitive sample holder. This holder is typically sealed with a low-absorption film (e.g., Kapton) to protect the sample from the atmosphere during measurement.

-

Instrument Setup: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source is used. The instrument is configured for Bragg-Brentano geometry.

-

Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed using appropriate software. The peak positions and intensities are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File from the ICDD) to confirm the identity and phase purity of the LiAlH₄. Rietveld refinement can be performed to obtain detailed structural parameters such as lattice constants and atomic positions.

Determination of Thermal Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

-

Sample Preparation (in a glovebox): A small, precisely weighed sample of LAH (1-5 mg) is hermetically sealed in an aluminium DSC pan. This must be done in an inert atmosphere to prevent reaction with air and moisture.

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium). An empty, hermetically sealed aluminium pan is used as the reference.

-

Data Collection: The sample and reference pans are placed in the DSC cell. The temperature is ramped from ambient to a temperature above the final decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen or argon).

-

Data Analysis: The heat flow as a function of temperature is recorded. The resulting thermogram will show endothermic and exothermic peaks corresponding to melting and decomposition events. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the exothermic peak. The enthalpy of decomposition is calculated by integrating the area under the exothermic peak.

Quenching of this compound Reactions

Objective: To safely neutralize unreacted this compound at the end of a reaction.

Methodology (Fieser Method): This is a widely used and reliable method for quenching LAH reactions. For every 'x' grams of LAH used in the reaction, the following are added sequentially and cautiously with vigorous stirring and cooling (ice bath).

-

Slowly add 'x' mL of water.

-

Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

-

Slowly add '3x' mL of water.

This procedure results in the formation of a granular precipitate of inorganic salts that can be easily removed by filtration, leaving the organic product in the ethereal solution.

Visualizations

Figure 1: Reaction of this compound with Water.

Figure 2: Thermal Decomposition Pathway of this compound.

Figure 3: Mechanism of Ester Reduction by this compound.

Figure 4: Laboratory Safety Workflow for Handling this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. matestlabs.com [matestlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Lithium Aluminum Hydride [designer-drug.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DSC - Differential Scanning Calorimetry [materials.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Aluminium Hydride

For Researchers, Scientists, and Drug Development Professionals

Lithium aluminium hydride (LiAlH₄), a powerful reducing agent ubiquitous in organic synthesis, is a metastable compound at ambient temperature. Its thermal decomposition is a critical aspect to consider for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the thermal decomposition of LiAlH₄, detailing the reaction pathways, thermodynamics, and kinetics, supported by experimental data and methodologies.

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that occurs in three principal stages, ultimately yielding lithium hydride (LiH), aluminium metal (Al), and hydrogen gas (H₂). The decomposition is initiated by melting, followed by a series of dehydrogenation steps.

The widely accepted three-step reaction mechanism is as follows:

Step 1: Decomposition of LiAlH₄ to Li₃AlH₆

This initial step typically commences after the melting of LiAlH₄ in the temperature range of 150–170 °C.[1] The molten LiAlH₄ decomposes to form the solid intermediate lithium hexa-hydroaluminate (Li₃AlH₆), aluminium metal, and hydrogen gas. This reaction is generally considered irreversible.[1]

3LiAlH₄ (l) → Li₃AlH₆ (s) + 2Al (s) + 3H₂ (g)

Step 2: Decomposition of Li₃AlH₆ to LiH

Upon further heating, typically in the range of 200–250 °C, the intermediate Li₃AlH₆ decomposes into lithium hydride, aluminium, and hydrogen gas.[2]

Li₃AlH₆ (s) → 3LiH (s) + Al (s) + 3/2 H₂ (g)

Step 3: Decomposition of LiH

Lithium hydride is a thermodynamically stable compound, requiring significantly higher temperatures for decomposition, generally above 400 °C.[1] This final step is often not considered for practical hydrogen storage applications due to the high energy input required.[1]

LiH (s) → Li (l) + 1/2 H₂ (g)

The total theoretical hydrogen capacity of LiAlH₄ is 10.6 wt %. However, considering the final products as LiH and Al, the practical hydrogen storage capacity is 7.96 wt %.[1]

Quantitative Decomposition Data

The following tables summarize key quantitative data related to the thermal decomposition of LiAlH₄, compiled from various studies. These values can be influenced by experimental conditions such as heating rate, sample purity, and the presence of catalysts.

Table 1: Decomposition Temperatures and Mass Loss at Various Heating Rates

| Heating Rate (°C/min) | Step 1 Peak Temperature (°C) | Step 2 Peak Temperature (°C) | Total Mass Loss (wt %) (Steps 1 & 2) | Reference |

| 2 | ~167 | ~215 | ~7.9 | [3] |

| 5 | ~175 | ~225 | ~7.9 | [4] |

| 10 | ~180 | ~235 | ~7.9 | [4] |

| 20 | ~188 | ~245 | ~7.9 | [5] |

Note: The decomposition temperatures represent the peak temperatures observed in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) curves and tend to increase with higher heating rates.

Table 2: Enthalpy and Activation Energy of Decomposition

| Decomposition Step | Reaction | Enthalpy of Decomposition (ΔH) (kJ/mol H₂) | Activation Energy (Ea) (kJ/mol) | Reference |

| Step 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | -3.0 to 9.8 | 86 - 101 | [2][3] |

| Step 2 | Li₃AlH₆ → 3LiH + Al + 3/2 H₂ | 12.0 to 15.7 | 101 - 138 | [2][3] |

Note: The enthalpy of the first decomposition step can be reported as exothermic (-ΔH) when the endothermic melting of LiAlH₄ is considered as part of the overall process at higher heating rates.[3]

Experimental Protocols

The characterization of the thermal decomposition of LiAlH₄ relies on several key analytical techniques. Detailed experimental protocols are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis Coupled with Differential Scanning Calorimetry (TGA-DSC)

This is the primary technique for studying the thermal decomposition, providing simultaneous information on mass loss (TGA) and heat flow (DSC).

Methodology:

-

Sample Preparation: Due to the high reactivity of LiAlH₄ with moisture and air, all sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox). A small amount of the sample (typically 1-5 mg) is weighed into an appropriate crucible (e.g., alumina (B75360) or aluminum).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the TGA-DSC instrument.

-

Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere during the experiment.

-

Set the desired temperature program. A typical program involves heating from ambient temperature to around 300-400 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

-

Data Acquisition: Record the sample mass, temperature, and differential heat flow as a function of time and temperature.

-

Data Analysis:

-

The TGA curve will show distinct steps corresponding to the mass loss from the liberation of hydrogen in each decomposition stage. The percentage mass loss for each step can be calculated.

-

The DSC curve will show endothermic or exothermic peaks associated with melting and decomposition events. The peak temperatures and the area under the peaks (enthalpy change) can be determined.

-

Powder X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid decomposition products at different temperatures.

Methodology:

-

Sample Preparation: Prepare samples by heating LiAlH₄ to specific temperatures corresponding to the completion of each decomposition stage, as determined by TGA-DSC. The heating and subsequent cooling must be performed under an inert atmosphere. The resulting solid residues are then ground into a fine powder inside a glovebox.

-

Sample Mounting: The powdered sample is mounted on a zero-background sample holder. To prevent reaction with air and moisture during the measurement, an airtight sample holder or a thin polymer film (e.g., Kapton) covering the sample is essential.

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

Define the angular range (2θ) to be scanned (e.g., 10-80 degrees) and the step size and scan speed.

-

-

Data Acquisition: Collect the diffraction pattern.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample (e.g., LiAlH₄, Li₃AlH₆, LiH, Al).

Mass Spectrometry (MS) of Evolved Gases

Coupling a mass spectrometer to the outlet of a TGA instrument (TGA-MS) allows for the analysis of the gaseous decomposition products.

Methodology:

-

Instrument Setup: The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of any evolved species.

-

Data Acquisition: As the LiAlH₄ sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the ions is scanned over a desired range.

-

Data Analysis: For the thermal decomposition of LiAlH₄, the primary evolved gas is hydrogen (H₂), which will be detected at an m/z of 2. The intensity of the H₂ signal can be correlated with the mass loss steps observed in the TGA data, confirming that hydrogen is the only gaseous product.

Visualizations

Decomposition Pathway of LiAlH₄

Caption: Multi-step thermal decomposition pathway of this compound.

Experimental Workflow for LiAlH₄ Thermal Analysis

References

An In-depth Technical Guide on the Solubility of Lithium Aluminum Hydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium aluminum hydride (LiAlH₄), a potent reducing agent widely used in organic synthesis. Understanding the solubility of LiAlH₄ in various organic solvents is critical for reaction optimization, safety, and process development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for solvent selection.

Quantitative Solubility Data

The solubility of lithium aluminum hydride is highly dependent on the choice of solvent and the temperature. Ethereal solvents are the most common class of solvents for LiAlH₄ due to their ability to solvate the lithium cation. The following tables summarize the available quantitative solubility data for LiAlH₄ in several organic solvents.

Table 1: Solubility of LiAlH₄ in Common Ethereal Solvents

| Solvent | Temperature (°C) | Solubility |

| Diethyl Ether (Et₂O) | 25 | ~39.5 g/100 mL[1] |

| 25 | 5.92 mol/L | |

| Tetrahydrofuran (B95107) (THF) | 25 | 13 g/100 parts solvent[2] |

| 25 | 112.332 g/L[1] | |

| 25 | 2.96 mol/L | |

| Dibutyl Ether | Not Specified | 2 parts/100 parts solvent[2] |

| Dioxane | Not Specified | 0.1 parts/100 parts solvent[2] |

| Dimethyl Cellosolve (Monoglyme) | 0 | 1.29 mol/L[3] |

| 25 | 1.80 mol/L[3] | |

| 50 | 2.57 mol/L[3] | |

| 75 | 3.09 mol/L[3] | |

| 100 | 3.34 mol/L[3] |

Note: It is important to consider the stability of LiAlH₄ in different solvents. While its solubility is higher in diethyl ether, it is known to be more stable in tetrahydrofuran (THF), making THF the preferred solvent for many applications to avoid spontaneous decomposition, which can be catalyzed by impurities.[1][4] Commercially available solutions are often 10% in THF or 15% in a THF/toluene mixture.

Experimental Protocols for Solubility Determination

Determining the solubility of a highly reactive and air-sensitive compound like LiAlH₄ requires meticulous experimental technique to ensure accuracy and safety. The following is a generalized protocol for the gravimetric determination of LiAlH₄ solubility in an organic solvent.

2.1. Materials and Equipment

-

Anhydrous organic solvent

-

Lithium aluminum hydride powder (high purity)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Temperature-controlled bath (e.g., oil bath, cryostat)

-

Magnetic stirrer and stir bars

-

Glassware (Schlenk flask, graduated cylinder, filter funnel with a fritted disc)

-

Syringes and needles

-

Analytical balance

-

Vacuum oven

2.2. Experimental Procedure

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of LiAlH₄ powder to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature.

-

Stir the suspension vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle at the bottom of the flask.

-

Carefully decant the clear supernatant (the saturated solution) into a pre-weighed, dry Schlenk flask under an inert atmosphere. This transfer can be done using a cannula or a gas-tight syringe.

-

-

Determination of the Mass of the Solute:

-

Measure the total mass of the Schlenk flask containing the saturated solution.

-

Carefully evaporate the solvent from the solution under reduced pressure. A rotary evaporator connected to the Schlenk line can be used for this purpose.

-

Once the solvent is removed, dry the remaining solid LiAlH₄ in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Measure the mass of the Schlenk flask with the dry LiAlH₄. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved LiAlH₄.

-

-

Calculation of Solubility:

-

The volume of the solvent can be determined from the initial volume added or by weighing the flask with the solvent and using the solvent's density at the experimental temperature.

-

Calculate the solubility in the desired units (e.g., g/100 mL, g/L, or mol/L).

-

2.3. Safety Precautions

-

Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and all solvents must be anhydrous.

-

All manipulations should be carried out under a dry, inert atmosphere.

-

Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn at all times.

-

A proper quenching procedure for residual LiAlH₄ should be in place (e.g., slow addition of ethyl acetate (B1210297) followed by ethanol (B145695) and then water, all at low temperature).

Visualizing Experimental Workflow and Solvent Selection Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the decision-making process for solvent selection.

Caption: Experimental workflow for determining LiAlH₄ solubility.

Caption: Logical framework for selecting a suitable solvent for LiAlH₄ reactions.

References

An In-depth Technical Guide to the Lewis Structure and Hybridization of Lithium Aluminum Hydride (LiAlH₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical manufacturing and diverse industrial processes. A comprehensive understanding of its electronic structure and three-dimensional arrangement is paramount for predicting its reactivity and optimizing its application. This technical guide provides a detailed exploration of the Lewis structure and hybridization of LiAlH₄, supported by quantitative data, experimental protocols, and theoretical models.

Lewis Structure and Bonding Characteristics

Lithium aluminum hydride is an ionic compound, comprising a lithium cation (Li⁺) and a tetrahydroaluminate anion ([AlH₄]⁻).[1][2] The electrostatic attraction between these two ions constitutes the primary ionic bonding in the solid state.

Within the tetrahydroaluminate anion, the central aluminum atom is covalently bonded to four hydrogen atoms.[1] Aluminum, a group 13 element, has three valence electrons. To form four single bonds with hydrogen, it formally accepts an electron, resulting in a negative charge on the complex anion.[3] Each hydrogen atom contributes one valence electron, and the aluminum atom shares its three valence electrons plus the acquired electron to form four single covalent bonds.

The Lewis structure of the tetrahydroaluminate anion depicts the central aluminum atom with a formal negative charge, surrounded by four hydrogen atoms, satisfying the octet rule for aluminum.

Caption: Lewis structure of the tetrahydroaluminate anion ([AlH₄]⁻) and the lithium cation (Li⁺).

Hybridization and Molecular Geometry

To accommodate four single bonds, the central aluminum atom in the [AlH₄]⁻ anion undergoes sp³ hybridization.[3][4] The one 3s and three 3p atomic orbitals of aluminum mix to form four equivalent sp³ hybrid orbitals. Each of these hybrid orbitals overlaps with the 1s orbital of a hydrogen atom to form a sigma (σ) bond.

This sp³ hybridization results in a tetrahedral geometry for the [AlH₄]⁻ anion, with the aluminum atom at the center and the four hydrogen atoms at the vertices of the tetrahedron.[1][3][5] The ideal bond angle in a tetrahedral geometry is 109.5°.

Caption: Hybridization of the aluminum atom and the resulting tetrahedral geometry of the [AlH₄]⁻ anion.

Quantitative Data

The structural parameters of LiAlH₄ have been determined through various experimental and computational methods.

| Parameter | Value | Method |

| Crystal Structure | ||

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/c | X-ray Diffraction |

| Unit Cell Dimensions | a = 4.82 Å, b = 7.81 Å, c = 7.92 Å, β = 112° | X-ray Diffraction[6] |

| Bond Lengths | ||

| Al-H | 1.55 Å | X-ray Diffraction[1] |

| Li-H | 1.87 - 2.01 Å | X-ray Diffraction[7] |

| Bond Angles | ||

| H-Al-H | 109.5° | X-ray Diffraction[1] |

| Vibrational Frequencies | ||

| Al-H Stretching | ~1600 - 1700 cm⁻¹ | IR Spectroscopy[2] |

| H-Al-H Bending | ~550 - 760 cm⁻¹ | IR Spectroscopy[2] |

Experimental Protocols

Synthesis of Lithium Aluminum Hydride

The industrial synthesis of LiAlH₄ is typically a two-step process:

-

Formation of Sodium Aluminum Hydride: Elemental sodium and aluminum are reacted with hydrogen gas under high pressure and temperature.

-

Na + Al + 2H₂ → NaAlH₄

-

-

Metathesis Reaction: The resulting sodium aluminum hydride is then reacted with lithium chloride in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3]

-

NaAlH₄ + LiCl → LiAlH₄ + NaCl

-

The less soluble sodium chloride precipitates and is removed by filtration, yielding a solution of LiAlH₄ in the ether solvent.[3]

Structural Characterization by X-ray Diffraction

Single-crystal or powder X-ray diffraction (XRD) is the primary method for determining the crystal structure and precise atomic positions in LiAlH₄.

-

Sample Preparation: Due to its high reactivity with moisture and air, LiAlH₄ samples must be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).[8] For powder XRD, the crystalline sample is finely ground. For single-crystal XRD, a suitable single crystal is mounted on a goniometer.

-

Data Collection: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles. The instrument used is typically a diffractometer equipped with a copper or molybdenum X-ray source.[9]

-

Data Analysis: The diffraction pattern (a plot of intensity versus diffraction angle 2θ) is analyzed to determine the unit cell parameters and space group.[10] Further refinement of the data allows for the determination of atomic coordinates, from which bond lengths and angles are calculated.

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, bonding, and properties of LiAlH₄.[11][12]

-

Methodology: DFT calculations solve the Schrödinger equation for a many-electron system by approximating the exchange-correlation energy. Various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are employed to achieve accurate results.[13]

-

Applications: DFT can be used to:

-

Optimize the geometry of the [AlH₄]⁻ anion and predict bond lengths and angles.

-

Calculate vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

-

Analyze the molecular orbitals to understand the nature of the Al-H bonds and the distribution of electron density.

-

Investigate reaction mechanisms involving LiAlH₄.

-

Conclusion

The combination of a simple ionic interaction between Li⁺ and [AlH₄]⁻ and the strong, covalent, tetrahedrally arranged Al-H bonds within the anion underpins the unique reactivity of lithium aluminum hydride. Its sp³ hybridized central aluminum atom leads to a well-defined and stable anionic structure. A thorough understanding of these fundamental structural and electronic features, elucidated through experimental techniques like X-ray diffraction and supported by computational methods, is essential for the continued and safe application of this indispensable reagent in research and industry.

References

- 1. webqc.org [webqc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Lithium aluminium hydride [camaraethiopia.org.et]

- 4. Preparation of Lithium Aluminum Hydride [designer-drug.com]

- 5. byjus.com [byjus.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Lithium Aluminum Hydride: Lithium Storage Mechanism and its Synthesis Procedure_Chemicalbook [chemicalbook.com]

- 9. physics.bu.edu [physics.bu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ScholarWorks@UNO - Academic Summit: DFT Study of Kinetics of LiAlH4 [scholarworks.uno.edu]

- 12. researchgate.net [researchgate.net]

- 13. pages.jh.edu [pages.jh.edu]

An In-depth Technical Guide to the Reaction of Lithium Aluminium Hydride with Water and Alcohols

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry, thermodynamics, kinetics, and safe handling of reactions between lithium aluminium hydride (LiAlH₄) and protic solvents, specifically water and alcohols. This information is critical for professionals in research and development who utilize LiAlH₄ as a powerful reducing agent and must manage its reactivity, particularly during reaction workup and quenching procedures.

Executive Summary

This compound (LiAlH₄ or LAH) is a potent reducing agent used extensively in organic synthesis. Its high reactivity is attributed to the polarized Al-H bond, which serves as a source of the hydride ion (H⁻). This high reactivity also makes it dangerously reactive towards protic solvents like water and alcohols. These reactions are highly exothermic and produce flammable hydrogen gas, necessitating stringent safety protocols. Understanding the mechanism, thermodynamics, and kinetics of these reactions is paramount for safe and effective use in a laboratory or process setting. This guide details these aspects, providing quantitative data, experimental methodologies, and visual representations of the underlying chemical processes.

Reaction with Water (Hydrolysis)

The reaction of LiAlH₄ with water is extremely vigorous and violent, proceeding rapidly to completion. It is a highly exothermic process that liberates four equivalents of hydrogen gas for every mole of LiAlH₄.

Reaction Stoichiometry and Mechanism

The overall reaction is irreversible and is generally represented as follows:

LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ (gas)

The reaction proceeds in a stepwise manner, where each hydride on the aluminum center is sequentially replaced by a hydroxide (B78521) group. The intermediate species are transient and difficult to isolate due to the high reactivity of the remaining Al-H bonds with water. The fundamental process involves the strongly basic hydride ion abstracting a proton from water.

Thermodynamic and Kinetic Data

The hydrolysis of LiAlH₄ is characterized by a significant release of energy. While extensive tabulated data is sparse due to the reaction's violent nature, key thermodynamic and kinetic parameters have been determined under specific conditions.

Table 1: Thermodynamic and Kinetic Data for LiAlH₄ Hydrolysis

| Parameter | Value | Conditions and Notes |

| Enthalpy of Reaction (ΔH) | Highly Exothermic | The standard enthalpy of reaction can be calculated from the standard enthalpies of formation of the reactants and products. The reaction is known to generate significant heat, capable of igniting the evolved hydrogen gas. |

| Activation Energy (Ea) | 6.83 ± 0.34 kJ·mol⁻¹ | Determined for the hydrolysis of a compacted LiAlH₄ tablet in an anti-icing aqueous solution (27.1 wt% KOH and 30.0% ethylene (B1197577) glycol) at temperatures between -40°C and 0°C. |

| Hydrogen Release Rate | 10.83 to 18.67 mL·s⁻¹·g⁻¹ | Measured for the hydrolysis of a compacted LiAlH₄ tablet in the aforementioned anti-icing solution, corresponding to temperatures from -40°C to 0°C, respectively. |

Reaction with Alcohols (Alcoholysis)

The reaction of LiAlH₄ with alcohols is analogous to its reaction with water but is generally less violent. The reactivity is dependent on the steric bulk of the alcohol. Each of the four hydrides can be successively replaced by an alkoxy group (-OR).

Reaction Stoichiometry and Mechanism

The reaction proceeds stepwise, and the intermediates or final products can sometimes be isolated, unlike in the reaction with water. The general reaction is:

LiAlH₄ + 4ROH → LiAl(OR)₄ + 4H₂ (gas)

The stepwise replacement allows for the synthesis of substituted aluminum hydrides, which are themselves useful, milder reducing agents. For example, the reaction with three equivalents of tert-butanol (B103910) yields lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), a selective reducing agent that is commercially available. The reaction with a fourth equivalent of tert-butanol is extremely slow due to steric hindrance.

Quantitative Data and Reactivity Trends

Quantitative data for alcoholysis is less common in literature compared to hydrolysis. However, established reactivity trends are crucial for practical applications.

Table 2: Reactivity of LiAlH₄ with Various Alcohols

| Alcohol | Relative Reactivity | Stoichiometric Product(s) | Notes |

| Methanol | Very High | LiAl(OCH₃)₄ | Reaction is very rapid and exothermic, similar to water but more controllable. |

| Ethanol | High | LiAl(OCH₂CH₃)₄ | Vigorously reacts to replace all four hydrides. Often used in quenching procedures, but addition must be slow and at low temperatures. |

| Isopropanol (B130326) | Moderate | LiAl(OCH(CH₃)₂)₄ | The increased steric bulk compared to primary alcohols slows the reaction rate. |

| tert-Butanol | Low | LiAlH(OtBu)₃ | The reaction effectively stops after the displacement of three hydrides due to the significant steric hindrance of the tert-butoxy (B1229062) group. This allows for the isolation of a stable, modified reducing agent. |

Experimental Protocols

Extreme caution must be exercised when working with LiAlH₄. All reactions should be conducted in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (fire-retardant lab coat, safety glasses, and gloves). A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.

Protocol for Controlled Quenching of Excess LiAlH₄

This protocol is for the safe destruction of residual LiAlH₄ after a reduction reaction. The procedure is often referred to as the "Fieser workup."

Materials:

-

Reaction mixture containing excess LiAlH₄ in an ethereal solvent (e.g., THF, diethyl ether)

-

Ethyl acetate (B1210297)

-

Methanol or Ethanol

-

Deionized water

-

15% aqueous NaOH solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Stir plate and stir bar

-

Ice bath

-

Addition funnel

Procedure:

-

Cool the reaction vessel to 0°C using an ice bath. Ensure vigorous stirring of the reaction mixture.

-

Slowly and dropwise, add ethyl acetate to the reaction mixture. This is a less reactive quenching agent that will consume the bulk of the excess LiAlH₄. Monitor for gas evolution and control the addition rate to prevent an uncontrolled exotherm.

-

Once the vigorous gas evolution subsides, continue the dropwise addition of a less reactive alcohol, such as isopropanol or ethanol, to quench any remaining LiAlH₄.

-

For a reaction performed with n grams of LiAlH₄, the following sequence, known as the Fieser method, is a common and effective workup procedure:

-

Slowly and dropwise add n mL of water.

-

Slowly and dropwise add n mL of 15% aqueous NaOH.

-

Slowly and dropwise add 3n mL of water.

-

-

Remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A granular white precipitate of aluminum and lithium salts should form.

-

Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts.

-

Wash the filtered solid with additional solvent (e.g., diethyl ether or THF) to recover any entrained product.

-

The combined filtrate can then be dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to isolate the product.

Protocol for Monitoring Hydrogen Evolution

This method can be used to study the kinetics of the reaction of LiAlH₄ with a protic solvent by measuring the rate of hydrogen gas production.

Materials:

-

Schlenk flask or a three-necked round-bottom flask

-

Gas-tight syringe

-

Pressure-equalizing addition funnel

-

Gas burette or a volumetric gas meter

-

Thermostatted bath

-

Magnetic stir plate and stir bar

-

Inert atmosphere supply (N₂ or Ar)

-

LiAlH₄ solution in a dry, ethereal solvent

-

Protic solvent (water or alcohol)

Procedure:

-

Assemble the apparatus consisting of the reaction flask connected to the gas burette. Ensure all connections are gas-tight. The flask should be placed in the thermostatted bath.

-

A known quantity of LiAlH₄ solution is introduced into the reaction flask under an inert atmosphere.

-

The protic solvent is placed in the addition funnel.

-

Allow the system to equilibrate thermally at the desired temperature.

-

Initiate the reaction by adding the protic solvent dropwise to the stirred LiAlH₄ solution. Start a timer simultaneously.

-

Record the volume of hydrogen gas evolved in the gas burette at regular time intervals.

-

The reaction is complete when gas evolution ceases.

-

The rate of reaction can be determined from the slope of the plot of evolved hydrogen volume versus time. Kinetic parameters like the rate constant and reaction order can then be calculated.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key chemical pathways and experimental procedures.

Reaction Pathway of LiAlH₄ with Protic Solvents

Caption: Stepwise replacement of hydrides in LiAlH₄ by a generic protic solvent (H-Z).

Experimental Workflow for Quenching LiAlH₄

Caption: A typical experimental workflow for the safe quenching of LiAlH₄.

Theoretical Insights into the Reactivity of Lithium Aluminum Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent widely employed in organic synthesis. Its remarkable reactivity enables the transformation of a broad spectrum of functional groups, making it an indispensable tool in the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures. A thorough understanding of the underlying principles governing its reactivity is paramount for optimizing existing synthetic routes and for the rational design of novel chemical transformations.

This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the reactivity of LiAlH₄. By leveraging computational chemistry, researchers have been able to map out detailed reaction pathways, characterize transition states, and quantify the energetic barriers associated with the reduction of various functional groups. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current theoretical understanding of LiAlH₄ reactivity, presented in a clear and accessible format.

Core Concepts in LiAlH₄ Reactivity: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio molecular orbital calculations, have been instrumental in unraveling the mechanistic intricacies of LiAlH₄ reductions. These computational approaches allow for the examination of molecular structures and energetics at a level of detail that is often inaccessible through experimental methods alone.

Key insights from these studies include:

-

The Nature of the Hydride Donor: LiAlH₄ does not exist as a free hydride ion (H⁻) in solution. Instead, the reactivity stems from the polarized Al-H bonds within the [AlH₄]⁻ tetrahedron. The aluminum atom, being less electronegative than hydrogen, imparts a significant hydridic character to the hydrogen atoms, making them potent nucleophiles.

-

Role of the Lithium Cation: The Li⁺ cation plays a crucial role in the reduction mechanism. It coordinates to the electrophilic center of the substrate (e.g., the carbonyl oxygen), thereby activating it towards nucleophilic attack by the hydride. This coordination polarizes the functional group, increasing its reactivity.

-

Solvent Effects: The choice of solvent significantly influences the reactivity and aggregation state of LiAlH₄. In ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), LiAlH₄ can exist as various species, including solvent-separated ion pairs, contact ion pairs, and larger aggregates. Theoretical models that explicitly include solvent molecules are crucial for accurately predicting reaction energetics.

-

Transition State Geometries: Computational studies have successfully located and characterized the transition state structures for hydride transfer to various functional groups. The geometry of the transition state provides valuable information about the reaction mechanism, including the degree of bond formation and bond breaking at the point of highest energy along the reaction coordinate. For instance, in the reduction of ketones, the geometry of the transition state can explain the observed stereoselectivity.[1]

Data Presentation: Energetics of LiAlH₄ Reactions

| Reaction Stage | Catalyst/Condition | Activation Energy (kJ/mol) | Reference |

| First Dehydrogenation Step | Milled LiAlH₄ | 103 | [2] |

| Second Dehydrogenation Step | Milled LiAlH₄ | 115 | [2] |

| First Dehydrogenation Step | Milled LiAlH₄ with 10 wt% TiSiO₄ | 68 | [2] |

| Second Dehydrogenation Step | Milled LiAlH₄ with 10 wt% TiSiO₄ | 77 | [2] |

Note: The activation energies presented above pertain to the thermal decomposition of LiAlH₄ and are relevant to its application in hydrogen storage. The activation energies for the reduction of organic functional groups in solution are different and substrate-dependent.

Reaction Pathways and Mechanisms

Theoretical studies have mapped out the detailed stepwise mechanisms for the reduction of various functional groups by LiAlH₄.

Reduction of Aldehydes and Ketones

The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental transformation. The generally accepted mechanism involves the following steps:

-

Coordination: The Li⁺ cation coordinates to the carbonyl oxygen.

-

Hydride Transfer: A hydride is transferred from the [AlH₄]⁻ anion to the electrophilic carbonyl carbon via a cyclic transition state.

-

Alkoxide Formation: This transfer results in the formation of a tetracoordinate aluminum alkoxide intermediate.

-

Successive Hydride Transfers: The remaining three hydride ions on the aluminum can sequentially reduce three more carbonyl molecules.

-

Workup: The final alcohol product is liberated upon acidic or aqueous workup.

Experimental Workflow for Theoretical Calculations

Caption: A generalized workflow for theoretical studies on LiAlH₄ reactivity.

Reduction of Esters to Primary Alcohols

The reduction of esters to primary alcohols proceeds through a multi-step pathway that involves an aldehyde intermediate.

-

Initial Hydride Attack: A hydride ion attacks the carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form an aldehyde.

-

Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to form a primary alkoxide.

-

Workup: Aqueous or acidic workup liberates the primary alcohol.

LiAlH₄ Reduction of an Ester

Caption: Reaction pathway for the LiAlH₄ reduction of an ester to a primary alcohol.

Reduction of Amides to Amines

The reduction of amides to amines is distinct from that of esters as the carbonyl oxygen is completely removed.

-

Hydride Attack: A hydride ion attacks the carbonyl carbon of the amide.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Oxygen Elimination: The oxygen atom, coordinated to aluminum, is eliminated as an aluminate species, leading to the formation of an iminium ion.

-

Second Hydride Attack: A second hydride ion attacks the electrophilic carbon of the iminium ion.

-

Amine Formation: This second hydride addition yields the amine product.

LiAlH₄ Reduction of an Amide

Caption: Reaction pathway for the LiAlH₄ reduction of an amide to an amine.

Reduction of Nitriles to Primary Amines

Nitriles are reduced to primary amines by the addition of two equivalents of hydride.

-

First Hydride Attack: A hydride attacks the electrophilic carbon of the nitrile, forming an imine anion.

-

Second Hydride Attack: A second hydride adds to the imine anion to form a dianion.

-

Workup: Protonation of the dianion during workup yields the primary amine.[3]

LiAlH₄ Reduction of a Nitrile

Caption: Reaction pathway for the LiAlH₄ reduction of a nitrile to a primary amine.

Experimental Protocols for Theoretical Studies

The following provides a representative, detailed methodology for the theoretical investigation of LiAlH₄ reactivity, based on common practices in the field.

Computational Details

All electronic structure calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Q-Chem.

-

Methodology: The geometries of all reactants, transition states, intermediates, and products are fully optimized using Density Functional Theory (DFT). A commonly employed functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. Other functionals, such as M06-2X or ωB97X-D, may also be used, particularly for systems where dispersion interactions are important.

-

Basis Set: The 6-31G(d) basis set is a common choice for initial geometry optimizations, providing a good balance between accuracy and computational cost. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is often employed at the optimized geometries.

-